Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 478040-91-4) is a halogenated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. This molecule is characterized by chlorine substituents at positions 3 and 5 of the bicyclic ring system and an ethyl ester group at position 2. It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases and other enzymes . The compound’s structural rigidity and electron-withdrawing chlorine atoms enhance its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling diverse functionalization .
Properties
IUPAC Name |
ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)8-9(12)14-6(11)4-3-5-7(14)13-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCJPYORUMKIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209276 | |
| Record name | Ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-01-8 | |
| Record name | Ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
- Starting Material: 3,5-Dichloroimidazo[1,2-a]pyridine
- Reagent: Ethyl chloroformate
- Base: Triethylamine (commonly used)
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Conditions: Reflux under inert atmosphere
The reaction proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon of ethyl chloroformate, forming the ethyl ester at the 2-position of the imidazo[1,2-a]pyridine ring.
Detailed Procedure
- Dissolve 3,5-dichloroimidazo[1,2-a]pyridine in dry dichloromethane or THF.
- Add triethylamine slowly to the solution to act as an acid scavenger.
- Add ethyl chloroformate dropwise under stirring.
- Heat the reaction mixture to reflux and maintain for several hours (typically 4–6 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture and perform aqueous workup to remove salts.
- Purify the product by recrystallization or column chromatography.
Yield and Purity
- Yields typically range from 70% to 85% depending on reaction scale and purification method.
- Purity is confirmed by NMR, mass spectrometry, and elemental analysis.
Industrial Production Methods
Industrial synthesis closely follows the laboratory procedure but incorporates process intensification techniques to improve efficiency and scalability.
Continuous Flow Reactors
- Use of continuous flow reactors allows precise control of reaction parameters such as temperature, residence time, and reagent mixing.
- This method enhances safety, reproducibility, and throughput.
- Automated purification systems are integrated to streamline product isolation.
Process Parameters
| Parameter | Typical Industrial Range |
|---|---|
| Temperature | 25–80 °C (controlled reflux or mild heating) |
| Reaction Time | 1–4 hours (shorter due to flow conditions) |
| Solvent | Dichloromethane, THF, or greener alternatives |
| Base | Triethylamine or other tertiary amines |
| Purification | Crystallization, solvent extraction, chromatography |
Advantages
- Scalable to kilogram or ton quantities.
- Reduced solvent usage and waste generation.
- Improved safety due to contained reaction environment.
Alternative Synthetic Approaches
While the ethyl chloroformate esterification is the standard, alternative methods for constructing the imidazo[1,2-a]pyridine core and introducing substituents have been reported in related heterocyclic chemistry literature.
Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines
- Recent advances include metal-free condensation reactions using 2-aminopyridinium salts and various electrophiles under mild conditions.
- These methods provide environmentally benign routes to imidazo[1,2-a]pyridine derivatives but may require further adaptation for the dichloro-substituted target compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Scale | Advantages | Limitations |
|---|---|---|---|---|
| Ethyl chloroformate esterification | 3,5-Dichloroimidazo[1,2-a]pyridine, ethyl chloroformate, triethylamine, reflux in DCM/THF | Lab and Industrial | High yield, well-established, scalable | Requires careful handling of reagents |
| Continuous flow synthesis | Same as above, continuous flow reactor setup | Industrial | Enhanced control, safety, scalability | Requires specialized equipment |
| Metal-free direct synthesis | 2-Aminopyridinium salts, base, mild conditions | Lab scale | Environmentally friendly, mild | May not yield dichloro derivatives directly |
| Multicomponent reactions | 2-Aminopyridines, aldehydes, isocyanides | Lab scale | Structural diversity | Complexity in product isolation |
Research Findings and Notes
- The esterification reaction is sensitive to moisture and requires anhydrous conditions for optimal yield.
- Triethylamine serves both as a base and scavenger for HCl generated during the reaction.
- The dichloro substitution pattern influences the reactivity and solubility of intermediates.
- Industrial methods emphasize green chemistry principles by optimizing solvent use and minimizing waste.
- Continuous flow technology is increasingly adopted for heterocyclic compound synthesis due to its advantages in safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridine derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from hydrolysis .
Scientific Research Applications
Chemistry
Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate serves as a versatile building block for synthesizing more complex molecules. It is utilized in various organic transformations and can undergo:
- Substitution Reactions: Chlorine atoms at the 3 and 5 positions can be substituted with nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions: The imidazo core can be modified to yield different derivatives.
- Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid .
Biology
Research has highlighted the potential biological activities of this compound:
- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Antiviral Properties: Preliminary investigations suggest efficacy against certain viral pathogens.
- Anticancer Activity: Ongoing research is focused on its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation .
Medicine
The compound is being explored for therapeutic applications:
- Drug Development: It serves as an intermediate in synthesizing pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases.
- Mechanism of Action Studies: this compound interacts with specific molecular targets and pathways that modulate enzyme activity .
Industry
In industrial applications, this compound is used:
- Material Science: It is incorporated into polymer formulations to enhance properties such as thermal stability and chemical resistance.
- Agrochemicals: Researchers are investigating its potential use in developing new pesticides and herbicides to improve agricultural yields .
Case Study 1: Antimicrobial Research
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control substances, suggesting its potential as a new antibiotic .
Case Study 2: Cancer Treatment
Another research effort focused on the compound's anticancer properties. In vitro assays revealed that it effectively inhibited the growth of several cancer cell lines through apoptosis induction mechanisms. These findings support further exploration into its development as a therapeutic agent .
Mechanism of Action
The mechanism of action of Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitution Patterns and Physicochemical Properties
The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on halogen placement and substituent electronic effects. Below is a comparative analysis of key analogues:
Table 1: Comparison of Halogenated Imidazo[1,2-a]pyridine-2-carboxylates
Key Observations :
- Halogen Position: The 3,5-dichloro derivative exhibits higher reactivity in electrophilic substitutions compared to mono-chloro analogues due to increased electron withdrawal .
- Steric Effects : Bulkier substituents (e.g., iodine in the 7-chloro-8-iodo derivative) reduce yields in cross-coupling reactions (e.g., 71% for Suzuki coupling vs. 80% for smaller substituents) .
- Purity : Commercial availability varies, with 3,5-dichloro and 3,6-dichloro derivatives achieving >95% purity, while hydrobromide salts (e.g., 6,8-dichloro) are less commonly available .
Comparison with Other Halogenated Derivatives
- Ethyl 7-Chloro-8-iodo Derivative: Synthesized via Method B, starting from 2-amino-4-chloro-3-iodopyridine and ethyl bromopyruvate, achieving 71% yield .
- Ethyl 3-Chloro Derivative : Produced via NCS chlorination, demonstrating scalability (1 g to 1.0 g product) .
- Ethyl 6,8-Dichloro Hydrobromide : Discontinued commercially, likely due to instability under acidic conditions .
Reactivity in Cross-Coupling :
- The 3,5-dichloro derivative undergoes selective coupling at position 5 due to steric hindrance at position 3, whereas the 7-chloro-8-iodo analogue favors iodine displacement in Sonogashira reactions .
Biological Activity
Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₀H₈Cl₂N₂O₂
- Molecular Weight : 259.09 g/mol
- CAS Number : 478040-91-4
The compound features a dichlorinated imidazo[1,2-a]pyridine core, which contributes to its unique reactivity and potential biological effects. The presence of chlorine atoms at the 3 and 5 positions allows for various nucleophilic substitution reactions, enhancing its utility in synthetic chemistry.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biological pathways. For instance, it may interact with histone deacetylases (HDACs), which are vital for regulating gene expression and cellular functions.
- Cellular Signaling Modulation : By binding to receptors or other molecular targets, the compound can modulate signaling pathways that influence cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.
Antiviral Activity
In vitro studies suggest that this compound may exhibit antiviral activity by interfering with viral replication processes. Its potential as a therapeutic agent against viral infections is currently under investigation.
Anticancer Potential
One of the most promising areas of research involves the anticancer properties of this compound. Studies have shown that it can induce apoptosis in cancer cells through multiple pathways:
- Induction of Apoptosis : The compound activates apoptotic pathways in various cancer cell lines, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, inhibiting tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Antiviral | Interference with viral replication | |
| Anticancer | Induces apoptosis and causes cell cycle arrest |
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on human cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Concentration Range : The compound was tested at concentrations ranging from 10 µM to 100 µM.
- Findings : Significant reduction in cell viability was observed at concentrations above 50 µM, with apoptosis confirmed through Annexin V staining assays.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via a multi-step sequence starting from ethyl bromopyruvate and 2-aminopyridine. A common route involves:
Condensation : Reaction of 2-aminopyridine with ethyl bromopyruvate in refluxing ethanol to form ethyl imidazo[1,2-a]pyridine-2-carboxylate .
Halogenation : Selective chlorination using N-chlorosuccinimide (NCS) in DMF at 40°C for 4 hours to introduce chlorine atoms at positions 3 and 5 .
Key intermediates include the non-chlorinated precursor (ethyl imidazo[1,2-a]pyridine-2-carboxylate) and mono-chlorinated derivatives. Purity is ensured via flash chromatography (cyclohexane/EtOAc gradients) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR/IR : H and C NMR in CDCl or DMSO-d6 confirm substituent positions and ester functionality. IR spectra validate carbonyl stretches (~1700 cm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures. For example, ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular geometry and packing .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+1] = 282.1 for ethyl 3-ethylsulfonyl derivatives) .
Q. What are the primary biological activities reported for this compound and its analogs?
- Methodological Answer : Imidazo[1,2-a]pyridine derivatives exhibit antiparasitic (e.g., Entamoeba histolytica), anti-inflammatory, and antitumor activity. Key assays include:
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., lung, pancreatic) .
- Enzyme inhibition : Screening against kinases (e.g., PI3Kα) via competitive binding assays .
- In vivo toxicity : Hepatic/renal safety profiles in Wistar rats (200 mg/kg doses, 7-day studies) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
- Methodological Answer :
- Catalyst Screening : Pd(PPh) in Suzuki-Miyaura cross-coupling improves regioselectivity for aryl/heteroaryl substituents .
- Solvent Optimization : DMF enhances chlorination efficiency with NCS, while EtOH/THF mixtures reduce side-product formation during hydrazide coupling .
- Purification : Flash chromatography (silica gel, cyclohexane/EtOAc) or recrystallization (EtOH/HO) achieves >95% purity.
Q. How can regioselectivity challenges in halogenation or cross-coupling reactions be addressed during synthesis?
- Methodological Answer :
- Directed Metalation : Use of directing groups (e.g., esters) controls halogen placement. For example, NCS selectively chlorinates position 3 before position 5 .
- Microwave-Assisted Reactions : Accelerate double-coupling reactions (e.g., cyclohexylamino and p-tolyl groups) to achieve regiocontrol in one pot .
- Computational Modeling : DFT calculations predict reactive sites for halogenation based on electron density maps.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC values across cell lines (e.g., NIH/3T3 vs. A549) to identify cell-type-specific effects .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylate derivatives) that may contribute to discrepancies .
- Target Validation : CRISPR/Cas9 knockout of suspected targets (e.g., c-Met receptor) confirms mechanism of action .
Q. What computational strategies predict the compound's interactions with biological targets like kinases or receptors?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to PI3Kα (PDB: 7JXH) or c-Met (PDB: 3F66) .
- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes in aqueous environments.
- QSAR Modeling : CoMFA/CoMSIA correlates substituent effects (e.g., electron-withdrawing Cl) with inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
